Predicted Physicochemical Differentiation: pKa vs. Trifluoromethyl Analog
The target compound possesses a 5-carboxylic acid substituent with a predicted pKa of 3.34±0.30, making it predominantly ionized at physiological pH . In contrast, the direct analog 2-(3-Hydroxypropyl)-5-(trifluoromethyl)-1H-benzimidazole (CAS 175135-15-6) replaces the -COOH group with a -CF3 group, eliminating the acidic proton and substantially altering hydrogen-bonding capacity, topological polar surface area, and lipophilicity . This distinction is critical for target engagement in binding pockets that require a carboxylate interaction, such as those found in FXR agonists [1]. No direct experimental comparative data between these two compounds were identified in the public domain.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 3.34±0.30 (predicted) |
| Comparator Or Baseline | 2-(3-Hydroxypropyl)-5-(trifluoromethyl)-1H-benzimidazole (CAS 175135-15-6): No acidic proton at position 5; pKa not applicable |
| Quantified Difference | Qualitative difference: ionizable acid vs. non-ionizable -CF3 group |
| Conditions | Predicted values from ChemicalBook database; no experimental pKa determination found |
Why This Matters
The presence of an ionizable carboxylic acid dictates solubility, permeability, and binding pharmacophore requirements, making this compound functionally non-interchangeable with the -CF3 analog.
- [1] Benson, G. M., et al. Carboxyl- or hydroxyl-substituted benzimidazole derivatives. Japanese Patent JP5247818B2, assigned to F. Hoffmann-La Roche AG. Published July 24, 2013. View Source
